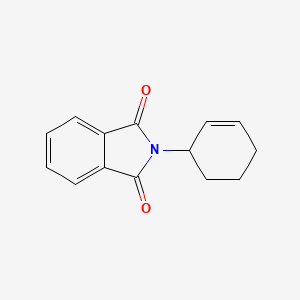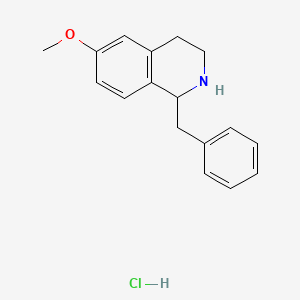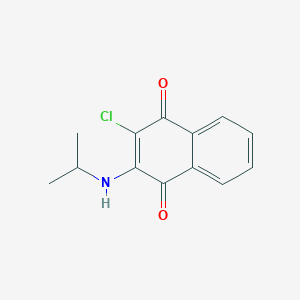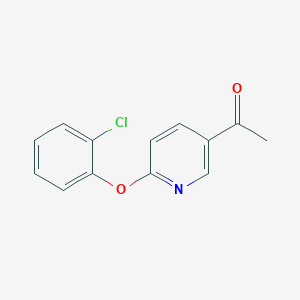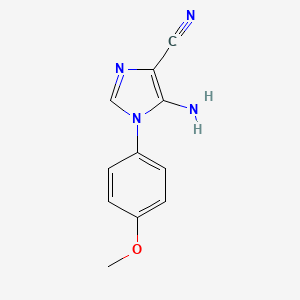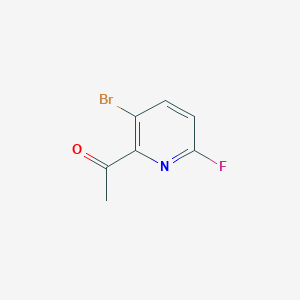
1-(3-Bromo-6-fluoropyridin-2-yl)ethanone
概要
説明
The compound "1-(3-Bromo-6-fluoropyridin-2-yl)ethanone" is a bromo-fluorinated pyridine derivative. Such compounds are of interest due to their potential applications in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms on the pyridine ring can significantly influence the electronic properties of the molecule, which may be exploited in various chemical reactions and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related bromo-fluoropyridine compounds has been described in the literature. For instance, a study on the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, a compound with a similar structure, utilized 2,5-dibromo-pyridine as a starting material. The process involved magnesium halide exchange and nucleophilic substitution reactions, with the use of copper, lithium, and aluminum chlorides as catalysts, achieving a total yield of up to 81% . This method highlights the feasibility of synthesizing bromo-pyridine derivatives through halogen exchange and catalyzed substitution reactions.
Molecular Structure Analysis
The molecular structure of bromo-fluoropyridine derivatives has been extensively studied using various computational methods. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. The results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . Such studies are crucial for understanding the geometry and electronic distribution within the molecule, which can affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of bromo-fluoropyridine derivatives can be influenced by the presence of the bromine and fluorine atoms. For instance, nickel complexes with fluoropyridyl ligands have been used for the selective synthesis of new tetrafluoropyridines, demonstrating the potential of these compounds in C-C coupling reactions . The bromine atom, being a good leaving group, can facilitate nucleophilic substitution reactions, while the fluorine atom can affect the electron distribution within the molecule, making certain positions more reactive.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluoropyridine derivatives are determined by their molecular structure. The presence of electronegative atoms such as fluorine can increase the molecule's polarity, influencing its solubility and reactivity. The molecular electrostatic potential (MEP) analysis of related compounds has shown that the negative charge is often localized over the carbonyl group, while the positive region is over the aromatic rings . This charge distribution can be exploited in designing molecules with specific reactivity patterns or in the development of materials with desired electronic properties.
科学的研究の応用
Synthesis and Characterization
- 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone has been utilized in the synthesis of various complex compounds. For instance, it has been used as a starting material in the synthesis of compounds with significant biological activities. In one study, the compound was synthesized by bromination at ambient temperature and was found to exhibit potent immunosuppressive and immunostimulatory effects on immune cells (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011). Another study synthesized 1-(6-Bromo-pyridin-3-yl)-ethanone, which is structurally similar, and examined its properties (Jin, 2015).
Biological Activities
- Some derivatives of this compound have shown promising biological activities. For instance, compounds synthesized from similar structures have shown cytotoxic effects against various cancer cell lines and immunomodulatory properties. This highlights the potential of these compounds in pharmaceutical applications (Abdel‐Aziz et al., 2011).
Chemical Stability and Interaction Analysis
- The stability and interaction of derivatives of this compound with other molecules have been studied using various spectroscopic techniques. This includes assessing the thermal stability and analyzing intermolecular interactions using Hirshfeld surfaces computational method. These studies are crucial for understanding the pharmacokinetics and biological applications of these compounds (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interactions of these compounds at the molecular level, particularly with carrier proteins. This helps in predicting the efficacy of these compounds as potential therapeutic agents (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).
作用機序
Safety and Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
将来の方向性
The future directions of 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone are not explicitly mentioned in the available resources. Given its potential use as a biochemical reagent , it could be of interest in various fields of chemical and pharmaceutical research. Further studies would be needed to explore its potential applications.
特性
IUPAC Name |
1-(3-bromo-6-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGVMQPDGYNPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264413 | |
| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807542-88-6 | |
| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-bromo-6-fluoro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)
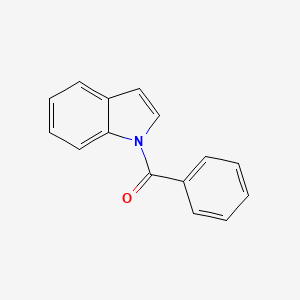


![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)
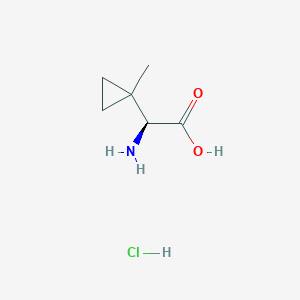
![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)
